4-Hydroperoxy-4-methylpentan-2-ol
Description
Properties
CAS No. |
66734-30-3 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
4-hydroperoxy-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-5(7)4-6(2,3)9-8/h5,7-8H,4H2,1-3H3 |
InChI Key |
OIXFWERBTHZQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)OO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Functional Group Substituents and Reactivity
4-Hydroperoxy-4-methylpentan-2-ol
- Functional group : Hydroperoxy (-OOH).
- Reactivity : Highly reactive due to the peroxide bond, making it prone to decomposition or explosive behavior under heat, light, or mechanical stress. Likely acts as an oxidizing agent in synthetic applications .
- Stability : Less stable than alcohols or ethers; requires storage at low temperatures and inert atmospheres.
- 4-Methoxy-4-methyl-2-pentanol (CAS 141-73-1) Functional group: Methoxy (-OCH₃). Reactivity: Ether groups are relatively inert compared to hydroperoxides. Used as a solvent or intermediate in organic synthesis.
- 4-Methyl-2-pentanol (CAS 108-11-2) Functional group: Hydroxyl (-OH). Reactivity: Typical secondary alcohol reactivity (e.g., esterification, oxidation to ketones). Used in flavoring agents and solvents. Stability: Stable but hygroscopic; may form hydrogen bonds .
2.2 Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Functional Group |
|---|---|---|---|---|
| This compound* | C₆H₁₂O₃ | 132.16 | ~150–160 (est.) | -OOH |
| 4-Methoxy-4-methyl-2-pentanol | C₇H₁₆O₂ | 132.20 | 166–168 | -OCH₃ |
| 4-Methyl-2-pentanol | C₆H₁₄O | 102.17 | 132–134 | -OH |
| 4-Phenylpentan-2-ol (CAS 77614-49-4) | C₁₁H₁₆O | 164.24 | ~250 (est.) | -OH, -C₆H₅ |
*Estimated based on structural analogs.
Key Research Findings
- Synthetic Routes : Hydroperoxy derivatives like this compound are typically synthesized via oxidation of corresponding alcohols using hydrogen peroxide or ozone, whereas methoxy analogs are prepared via alkylation (e.g., reaction with methyl iodide, as in ) .
- Thermal Decomposition : Hydroperoxides decompose exothermically, releasing oxygen and generating radicals, which can initiate polymerization or combustion. Methoxy and hydroxy analogs lack this behavior .
- Toxicity : Hydroperoxides are generally more toxic than their alcohol or ether counterparts due to reactive oxygen species generation, leading to cellular oxidative stress .
Preparation Methods
Catalytic Aldol Condensation
The reaction employs a solid base catalyst, typically magnesium oxide supported on anodized aluminum (MgO/Al₂O₃-Al). The catalyst is prepared by immersing an anodized aluminum substrate in magnesium nitrate solution, followed by calcination at 550°C for 4 hours. Under optimized conditions (55°C, 2-hour impregnation), this catalyst achieves an acetone conversion rate of 21.08% with 100% selectivity toward diacetone alcohol.
Key Reaction Parameters:
| Parameter | Optimal Value |
|---|---|
| Catalyst loading | 2 wt% MgO |
| Temperature | 55°C |
| Reaction time | 1 hour |
| Acetone:catalyst ratio | 7:1 (w/w) |
The mechanism involves deprotonation of acetone to form an enolate ion, which attacks another acetone molecule, followed by proton transfer and dehydration.
Peroxidation of Diacetone Alcohol to this compound
The second step involves introducing a hydroperoxy group (-OOH) into diacetone alcohol. This is accomplished through acid-catalyzed reaction with hydrogen peroxide (H₂O₂), as detailed in patent JP4080885B2.
Acid-Catalyzed Peroxidation
In this method, diacetone alcohol reacts with 30–50% aqueous hydrogen peroxide in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) at 0–25°C. The reaction proceeds via electrophilic addition, where the acid protonates the carbonyl oxygen of diacetone alcohol, making the adjacent carbon susceptible to nucleophilic attack by H₂O₂.
Reaction Conditions:
| Parameter | Range |
|---|---|
| H₂O₂:diacetone alcohol | 1:1 to 1:5 (molar) |
| Temperature | 0–25°C |
| Catalyst concentration | 1–5 wt% |
| Reaction time | 2–6 hours |
The product is isolated via extraction with dichloromethane or ethyl acetate, followed by vacuum distillation. Yields typically range from 65% to 78%, depending on H₂O₂ purity and reaction stoichiometry.
Alternative Synthetic Routes
Enzymatic Peroxidation
Biocatalytic methods using peroxidases or lipases remain unexplored for this compound but represent a potential green chemistry avenue.
Industrial Applications and Patents
The primary industrial use of this compound is as an intermediate in peroxide-based polymer initiators and pharmaceuticals. Patent JP4080885B2 highlights its role in synthesizing peroxy esters for crosslinking agents .
Q & A
Q. What are the optimal synthetic routes for 4-Hydroperoxy-4-methylpentan-2-ol, and how can reaction conditions be optimized to maximize yield?
The synthesis of hydroperoxides like this compound often involves controlled oxidation of secondary alcohols. A common approach is the reaction of 4-methylpentan-2-ol with hydrogen peroxide under acidic catalysis. Key parameters include temperature (maintained below 40°C to avoid decomposition), stoichiometric ratios of H₂O₂, and reaction time (typically 6–12 hours). Purity can be enhanced via fractional distillation or chromatography, with yields monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC) .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
Structural confirmation requires a combination of spectroscopic techniques:
- NMR : ¹H and ¹³C NMR to identify hydroperoxide (-OOH) signals (δ ~10–12 ppm for -OOH proton) and branching patterns .
- IR Spectroscopy : Detection of O-O stretching vibrations (~800–900 cm⁻¹) and hydroxyl groups (~3200–3600 cm⁻¹) using NIST-standardized reference data .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Q. What are the stability considerations for this compound under different storage conditions?
Hydroperoxides are thermally and photochemically unstable. Storage recommendations include:
- Temperature : –20°C in amber vials to minimize decomposition.
- Incompatibilities : Avoid contact with oxidizers (e.g., peroxides, nitric acid) and metals (e.g., Fe, Cu) that catalyze degradation .
- Decomposition Products : Monitor for CO, CO₂, and ketones (e.g., 4-methylpentan-2-one) using GC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?
Discrepancies in reactivity (e.g., decomposition rates or catalytic activity) may arise from variations in:
- Purity : Trace impurities (e.g., residual solvents) can alter reactivity. Validate purity via GC-MS and elemental analysis .
- Experimental Conditions : Standardize parameters like pH, solvent polarity, and oxygen exposure. For example, aqueous vs. anhydrous conditions significantly affect hydroperoxide stability .
- Instrument Calibration : Cross-reference spectroscopic data with certified standards (e.g., NIST or PubChem) .
Q. What methodologies are recommended for studying the radical scavenging or antioxidant potential of this compound?
Antioxidant activity can be evaluated using:
- DPPH Assay : Measure UV-Vis absorbance at 517 nm to quantify radical scavenging capacity .
- Electron Paramagnetic Resonance (EPR) : Direct detection of radical intermediates generated during peroxide decomposition .
- In Vitro Cell Models : Assess cytotoxicity and oxidative stress markers (e.g., glutathione levels) in human cell lines .
Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity of this compound in complex reaction systems?
Density Functional Theory (DFT) simulations can:
Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental or biological matrices?
Key challenges include:
- Matrix Interference : Use solid-phase extraction (SPE) or derivatization (e.g., with DNPH for carbonyl detection) to isolate the compound .
- Sensitivity : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for sub-ppb detection .
- Artifact Formation : Prevent in situ oxidation of precursors (e.g., 4-methylpentan-2-ol) by adding stabilizers like BHT during sample preparation .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116 standard), goggles, and organic vapor respirators .
- Ventilation : Use fume hoods to prevent inhalation of decomposition products (CO/CO₂).
- Emergency Procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Q. How can researchers design kinetic studies to elucidate the decomposition mechanisms of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
